十六烷基碳酸胆固醇酯

描述

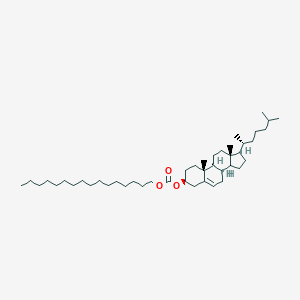

Cholesteryl hexadecyl carbonate is a chemical compound with the molecular formula C44H78O3 . It is a type of cholesteryl ester .

Synthesis Analysis

The synthesis of cholesteryl esters like cholesteryl hexadecyl carbonate involves complex chemical procedures . These procedures often involve the use of cholesterol-based compounds and specific synthetic procedures to obtain new cholesterol derivatives .Molecular Structure Analysis

The molecular structure of cholesteryl hexadecyl carbonate is based on the structure of cholesterol, with additional components that give it its unique properties .Chemical Reactions Analysis

Cholesteryl esters participate in various chemical reactions. One of the challenges in analyzing these compounds is determining the locations of carbon-carbon double bonds within unsaturated fatty acyl chains . Techniques such as the Paternὸ-Büchi (PB) reaction can be used to determine these locations .科学研究应用

Dielectric Studies

Dielectric studies provide an understanding of the electrical properties of materials interacting with an applied field . The dielectric and thermodynamic properties of cholesteryl oleyl carbonate (COC) liquid crystal are studied at 9.0 GHz using the cavity perturbation technique . The observed values of frequency shift and width of the resonance profile are analysed using the Slater perturbation equations for dielectric permittivity and dielectric loss .

Thermodynamic Analysis

The thermodynamic parameters including change in activation energy, enthalpy and entropy are calculated for heating and cooling cycles . The response of COC for heating and cooling cycles at 9.0 GHz shows fruitful results for both dielectric and thermodynamic parameters at transition temperatures .

Liquid Crystal Research

Liquid crystals (LCs) are ordered liquids, a state of matter which lies between the crystalline and the ordinary (isotropic) liquid phases . Because of their good tunability with microwave frequencies, liquid crystals are popular compounds for use in the fabrication of tunable filters, phase shifters, reflect-arrays, and microcapsules .

Optical Switching

The LC shows optical switching characteristics which are used in thermochromic devices, pressure sensors, electrical signal indicators, and radiation detectors .

Broadband Reflection

Cholesteric liquid crystal (ChLC) materials with broadband reflection are witnessing a significant surge in interest due to their unique ability to self-organize into a helical supra-molecular architecture and their excellent selective reflection of light based on the Bragg relationship .

Self-Assembled Nanostructures

By building self-organized nanostructures with pitch gradient or non-uniform pitch distribution, extensive work has already been performed to obtain ChLC films with a broad reflection band .

作用机制

Target of Action

The primary target of Cholesteryl Hexadecyl Carbonate is Cholesteryl Ester Transfer Protein (CETP) . CETP is a crucial protein that regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . It plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Mode of Action

Cholesteryl Hexadecyl Carbonate interacts with its target, CETP, and inhibits its function . The inhibition of CETP activity leads to a decrease in the transfer of cholesteryl esters from HDL to low-density lipoproteins (LDL), thereby reducing the amount of cholesterol esters transferred into the bloodstream . This action ultimately slows the progression of atherosclerotic cardiovascular disease (ASCVD) .

Biochemical Pathways

The action of Cholesteryl Hexadecyl Carbonate affects the cholesterol homeostasis pathway . By inhibiting CETP, it disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, which is a key process in the regulation of cholesterol levels in the body . This disruption can lead to changes in the concentrations of LDL and HDL cholesterol in the plasma, which are important factors in the development of ASCVD .

Pharmacokinetics

Related lipid nanoparticles have been shown to have a plasmatic half-life of approximately 30 minutes . These nanoparticles displayed a similar nanoparticle-driven biodistribution, indicative of their integrity during the first hours after injection . More research is needed to fully understand the ADME properties of Cholesteryl Hexadecyl Carbonate and their impact on its bioavailability.

Result of Action

The inhibition of CETP by Cholesteryl Hexadecyl Carbonate results in a decrease in the transfer of cholesteryl esters from HDL to LDL . This can lead to a reduction in the amount of cholesterol esters transferred into the bloodstream, which can slow the progression of ASCVD . .

Action Environment

The action, efficacy, and stability of Cholesteryl Hexadecyl Carbonate can be influenced by various environmental factors. For instance, the presence of other lipids and proteins in the plasma can affect the interaction of Cholesteryl Hexadecyl Carbonate with its target, CETP . Additionally, factors such as pH and temperature could potentially influence the stability and activity of Cholesteryl Hexadecyl Carbonate.

未来方向

Research on cholesteryl esters like cholesteryl hexadecyl carbonate is ongoing, with a focus on understanding their synthesis, structure-property relationships, and applications . Future research may also explore the development of more effective inhibitors that can regulate the activity of cholesteryl ester transfer proteins .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKXFAZCNWKZAW-BFGJSWSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl hexadecyl carbonate | |

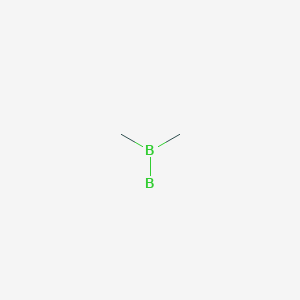

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

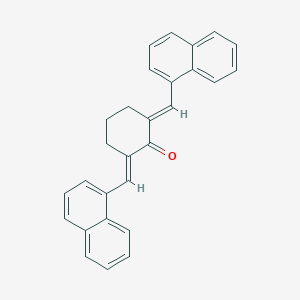

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)

![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)